N'-(3-Pyridinylmethylene)isonicotinohydrazide
Description
Structure
3D Structure
Properties
CAS No. |
15017-31-9 |
|---|---|
Molecular Formula |
C12H10N4O |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
N-[(E)-pyridin-3-ylmethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C12H10N4O/c17-12(11-3-6-13-7-4-11)16-15-9-10-2-1-5-14-8-10/h1-9H,(H,16,17)/b15-9+ |
InChI Key |
DERMXJNBYDETST-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Isonicotinohydrazide
Isonicotinohydrazide serves as the primary precursor for the target compound. Its synthesis typically involves a two-step process: esterification of isonicotinic acid followed by hydrazinolysis.
Esterification of Isonicotinic Acid
Isonicotinic acid undergoes esterification with alcohols (e.g., ethanol) using acylating agents such as oxalyl chloride. The reaction proceeds under anhydrous conditions in solvents like dichloromethane or dimethylformamide (DMF), with temperatures maintained between 15–40°C. For example, reacting 200 g of isonicotinic acid with oxalyl chloride (310 g, 2.43 mol) in dichloromethane (1800 mL) and DMF (40 mL) yields ethyl isonicotinate hydrochloride after work-up with sodium carbonate and methyl tert-butyl ether. This step achieves a 95.2% yield with 99.95% purity.
Key Reaction Conditions for Esterification
| Parameter | Value |
|---|---|
| Acylating Agent | Oxalyl chloride |
| Solvent | Dichloromethane/DMF |
| Temperature | 15–40°C |
| Molar Ratio (Acid:Agent) | 1:1.5 |
| Yield | 89.2–95.2% |
Hydrazinolysis of Isonicotinic Acid Ester
The ester intermediate reacts with hydrazine hydrate to form isonicotinohydrazide. Optimal conditions include a 1:1.4–3 molar ratio of ester to hydrazine hydrate in aqueous or alcoholic solvents at 60–100°C for 0.5–8 hours. For instance, ethyl isonicotinate hydrochloride (250 g, 1.33 mol) treated with 80% hydrazine hydrate (165.7 g, 2.66 mol) in water (300 mL) at 60–80°C for 1 hour yields crude isonicotinohydrazide with 83.6% purity.
Condensation with 2-Pyridinecarboxaldehyde
The final step involves condensing isonicotinohydrazide with 2-pyridinecarboxaldehyde in the presence of an acid catalyst. Glacial acetic acid (1–2 drops) in ethanol under reflux for 4–6 hours is a standard protocol, yielding the hydrazone derivative. For example, nicotinohydrazide derivatives synthesized via this method exhibit yields of 70–85% after recrystallization from ethanol.
Optimized Condensation Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Glacial acetic acid |
| Temperature | Reflux (78°C) |
| Reaction Time | 4–6 hours |
| Molar Ratio (Hydrazide:Aldehyde) | 1:1.1 |
| Yield | 70–85% |
Purification and Characterization
Purification Techniques
Crude N'-(pyridin-2-ylmethylene)isonicotinohydrazide is purified via recrystallization from ethanol or methanol. The patent method employs aqueous alcohol solutions (e.g., 50% ethanol) to refine the product, achieving >99% purity. Alternatively, column chromatography using silica gel and ethyl acetate/hexane mixtures may enhance purity for analytical purposes.
Spectroscopic Characterization
The compound’s structure is confirmed through:
-
IR Spectroscopy : A strong absorption band at 1650–1670 cm⁻¹ (C=O stretch) and 3200–3300 cm⁻¹ (N–H stretch).
-
¹H NMR (DMSO-d₆) : δ 8.75 (s, 1H, CH=N), 8.65–7.45 (m, 8H, pyridine protons), 11.20 (s, 1H, NH).
-
X-ray Crystallography : Monoclinic crystal system with space group P2₁/c and CCDC reference 139762.
Comparative Analysis of Synthetic Methods
Solvent Impact on Yield
Ethanol and methanol produce comparable yields (~80%), while DMF increases reaction rates but complicates purification. Aqueous systems reduce side products but require stringent pH control during work-up.
Catalytic Efficiency
Glacial acetic acid outperforms other catalysts (e.g., HCl) by minimizing hydrolysis of the hydrazone bond. The patent method reports 0.5–1 hour reaction times with acetic acid, whereas uncatalyzed reactions require >8 hours.
Industrial-Scale Considerations
Large-scale synthesis (e.g., 1.62 mol batches) prioritizes cost-effective solvents like dichloromethane and methyl tert-butyl ether. Automated pH adjustment using sodium carbonate ensures consistent product quality, while reduced-pressure distillation minimizes solvent waste.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N’-(3-Pyridinylmethylene)isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that N'-(3-Pyridinylmethylene)isonicotinohydrazide displays notable antimicrobial properties. Studies have shown its effectiveness against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve the inhibition of key metabolic pathways in microbial cells.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen Type | Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacteria | Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL | |
| Fungi | Candida albicans | 64 µg/mL |
| Aspergillus niger | 128 µg/mL |
Anticancer Properties
This compound has been investigated for its anticancer potential, particularly against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented.
Case Study: Anticancer Activity Assessment
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated a dose-dependent increase in cytotoxicity, with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells, suggesting significant potential for further development as an anticancer agent .
Mechanistic Insights
The biological activities of this compound can be attributed to its interaction with cellular targets. Molecular docking studies have suggested that this compound binds effectively to enzymes involved in metabolic pathways, thereby disrupting normal cellular functions.
Table 2: Molecular Docking Results
| Target Enzyme | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| Dihydrofolate reductase | -9.5 | Hydrogen bonds |
| Topoisomerase II | -8.7 | Hydrophobic interactions |
Mechanism of Action
The mechanism of action of N’-(3-Pyridinylmethylene)isonicotinohydrazide involves its interaction with molecular targets such as enzymes and receptors. In the case of its antimicrobial activity, the compound inhibits the synthesis of mycolic acids in Mycobacterium tuberculosis, leading to cell death . For its anticancer activity, it induces apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
Enzyme Inhibition:
- (E)-N'-(4-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide (3g): Inhibits bovine tissue-non-specific alkaline phosphatase (IC₅₀: 0.8 µM) .
- (E)-N'-(4-Chlorobenzylidene)isonicotinohydrazide (3a): Potent against calf intestinal alkaline phosphatase (IC₅₀: 1.2 µM) .
Antimicrobial Activity:
| Compound | Substituent | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 2e | 3,4-Dimethoxy | 22 (S. aureus) | 6.25 |
| 2g | 4-Hydroxy-3-methoxy | 24 (E. coli) | 3.12 |
| 2k | 4-Nitro | 18 (C. albicans) | 12.5 |
Key Insight : Methoxy and hydroxy groups enhance antimicrobial potency due to increased electron density and hydrogen-bonding capacity .
Anticorrosion and Electrochemical Properties
Schiff bases with aromatic substituents (e.g., benzaldehyde derivatives) exhibit superior anticorrosion efficiency (78.5–94.7%) compared to aliphatic analogs. Quantum chemical parameters:
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |
|---|---|---|---|
| N'-(Phenylmethylene)isonicotinohydrazide | -5.2 | -1.8 | 3.4 |
| N'-(2-Hydroxybenzylidene)isonicotinohydrazide | -4.9 | -1.5 | 3.4 |
| N'-(3-Pyridinylmethylene)isonicotinohydrazide (Predicted) | ~-5.0 | ~-1.6 | ~3.4 |
Key Insight : Lower ELUMO and higher EHOMO values correlate with improved electron-donating ability, enhancing adsorption on metal surfaces .
Biological Activity
N'-(3-Pyridinylmethylene)isonicotinohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 226.24 g/mol. Its structure features a pyridine ring and a hydrazide functional group, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀N₄O |
| Molecular Weight | 226.24 g/mol |
| Log P (octanol-water) | 0.03 |
| Solubility | High |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its activity against various bacterial strains, including Mycobacterium tuberculosis and other gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition against several pathogens.
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Mycobacterium tuberculosis. The results demonstrated an MIC of 25 µg/mL, indicating strong antitubercular activity comparable to standard treatments such as Isoniazid .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Research Findings
In a recent study, this compound was found to significantly reduce cell viability in MCF-7 cells with an IC50 value of 30 µM after 48 hours of treatment. Flow cytometry analysis revealed that the compound induces cell cycle arrest in the S phase, suggesting a mechanism linked to DNA synthesis inhibition .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Induction of Apoptosis : By activating apoptotic pathways, it promotes programmed cell death in malignant cells.
- Interaction with DNA : The hydrazide moiety may interact with DNA, leading to structural changes that inhibit replication.
Q & A
Q. What are the optimal synthetic routes for N'-(3-Pyridinylmethylene)isonicotinohydrazide and its derivatives?
The compound is typically synthesized via Schiff base condensation between isonicotinohydrazide and a substituted aldehyde (e.g., 3-pyridinecarboxaldehyde) under reflux in ethanol or methanol. For example, in N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide synthesis, MNBA (2-methyl-6-nitrobenzoic anhydride) and DMAP (4-dimethylaminopyridine) were used as coupling agents in dichloromethane at room temperature, followed by purification via dry-column flash chromatography . Alternative methods include sonocrystallization (e.g., acetone-mediated synthesis of N-(propan-2-ylidene)-isonicotinohydrazide) to enhance yield and crystallinity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray diffraction (XRD): Essential for resolving crystal structures and intramolecular interactions (e.g., hydrogen bonds, π-stacking). For instance, XRD confirmed the E conformation about the C=N bond and intramolecular O–H⋯N hydrogen bonds in (E)-N'-(2-hydroxy-5-methylbenzylidene)isonicotinohydrazide .
- FT-IR and NMR: FT-IR identifies hydrazide C=O and C=N stretches (~1650–1600 cm⁻¹), while ¹H/¹³C NMR confirms proton environments (e.g., imine proton at δ 8.5–9.0 ppm) .
- Thermogravimetric analysis (TGA): Evaluates thermal stability, as seen in (E)-N'-(thiophen-2-ylmethylene)isonicotinohydrazide , which decomposed above 200°C .
Q. How does the compound behave in coordination chemistry with transition metals?
The ligand acts as a polydentate ON-donor, forming stable complexes with Cu(II), Fe(III), and Cd(II). For example, {[CuCl(L)]·DMF}ₙ (L = N'-(pyridin-2-ylmethylene)isonicotinohydrazide) adopts a polymeric zigzag chain structure via pyridine nitrogen coordination . Similarly, Diiodo-(N′-quinolin-8-ylmethylene)isonicotinohydrazide-Cd(II) forms a κ³N,N′,O coordination sphere with CdI₂ .
Advanced Research Questions
Q. What computational methods validate the electronic and structural properties of this compound?
- Density Functional Theory (DFT): Matches experimental IR, UV-Vis, and NMR data. For (E)-N'-(thiophen-2-ylmethylene)isonicotinohydrazide , B3LYP/6-311G(d) calculations confirmed HOMO-LUMO gaps (4.2 eV) and Mulliken charges, correlating with XRD packing motifs .
- Hirshfeld Surface Analysis (HSA): Quantifies intermolecular interactions (e.g., C–H⋯π contacts in (E)-N'-(4-dimethylaminobenzylidene)isonicotinohydrazide ) .
- Molecular Electrostatic Potential (MEP): Predicts reactive sites for electrophilic/nucleophilic attacks .
Q. How does molecular docking predict its pharmacological activity?
Docking studies against targets like cyclooxygenase-2 (COX-2) and Enoyl-Acyl Carrier Protein Reductase (InhA) reveal binding affinities. For N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide , Lamarckian genetic algorithm-based docking (AutoDock4.2) showed a binding energy of −9.80 kcal/mol with InhA, outperforming isoniazid (ΔG = −4.64 kcal/mol) . Key interactions include hydrogen bonding with Thr196 (COX-2) or NAD⁺ cofactor (InhA) .
Q. What contradictions exist in corrosion inhibition data for steel alloys?
While N-(5-bromo-2-hydroxybenzylidene)isonicotinohydrazide showed 92% inhibition efficiency for X70 carbon steel in 1 M HCl via EIS and PDP , discrepancies arise from:
- Surface heterogeneity: SEM revealed uneven inhibitor adsorption on galvanized vs. stainless steel.
- Electrolyte pH: Protonation/deprotonation of pyridine nitrogen affects charge transfer resistance.
Methodological standardization (e.g., consistent electrolyte concentration, temperature) is critical for reproducibility .
Q. How do structural modifications alter its chemosensing properties?
Substituents on the benzylidene moiety tune selectivity for metal ions. N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide detects Al³⁺ and Cu²⁺ via fluorescence quenching (LOD = 10⁻⁸ M) due to PET (photoinduced electron transfer) inhibition upon complexation. The 2,4-dihydroxy group enhances binding via O–M²⁺–N chelation .
Q. What in vivo evidence supports its antitubercular efficacy?
In rabbits infected with M. bovis, N'-(theophylline-triazole-acetyl)isonicotinohydrazide (10 mg/kg) reduced tuberculous lesions in lungs and spleen, with histopathology showing minimal lymphocyte infiltration compared to isoniazid . However, dose optimization is needed to mitigate hepatotoxicity observed at higher doses (>20 mg/kg) .
Methodological Recommendations
- Crystallization: Use methanol/DMF (1:1) for high-quality single crystals suitable for XRD .
- DFT Protocols: Employ B3LYP/6-311+G(d,p) for vibrational frequency validation .
- Docking Parameters: Set grid boxes to 30×30×30 ų centered on native ligand coordinates (e.g., COX-2: x=38.042, y=2.131, z=61.280) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
